molecular formula C15H23NO2 B14326344 Phenyl N-octylcarbamate CAS No. 97480-56-3

Phenyl N-octylcarbamate

Cat. No.: B14326344
CAS No.: 97480-56-3
M. Wt: 249.35 g/mol
InChI Key: VHEIRPSEWPYLBZ-UHFFFAOYSA-N
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Description

Phenyl N-octylcarbamate is a carbamate ester characterized by a phenyl group attached to the carbamate nitrogen and an octyl chain as the ester substituent. Carbamates are widely utilized in pharmaceuticals, agrochemicals, and polymer industries due to their stability, bioactivity, and versatility in synthesis. Carbamates typically exhibit enzyme-inhibiting activity, making them valuable in drug design and pest control .

Properties

CAS No.

97480-56-3

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

phenyl N-octylcarbamate

InChI

InChI=1S/C15H23NO2/c1-2-3-4-5-6-10-13-16-15(17)18-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3,(H,16,17)

InChI Key

VHEIRPSEWPYLBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl N-octylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with octanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, yielding the desired carbamate product. Another method involves the use of carbamoyl chlorides, which react with phenols to form carbamates .

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Phenyl N-octylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines .

Mechanism of Action

Phenyl N-octylcarbamate can be compared with other carbamates such as:

  • Phenyl N-butylcarbamate
  • Phenyl N-hexylcarbamate
  • Phenyl N-benzylcarbamate

Uniqueness: this compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain carbamates. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

The following table summarizes key structural and physicochemical differences between Phenyl N-octylcarbamate and its analogs:

Compound Name Substituents Key Spectral Data CAS Number References
This compound Phenyl (N), Octyl (ester) Inferred: Expected IR peak near ~1700 cm⁻¹ (C=O stretch) Not explicitly listed
Isoamyl n-Octylcarbamate Isoamyl (ester), Octyl (N) IR: 1702 cm⁻¹ (C=O); <sup>1</sup>H NMR: δ 0.67–4.75 (alkyl and NH signals)
2-Phenoxyethyl N-phenylcarbamate Phenoxyethyl (ester), Phenyl (N) PSA: 47.56 (polar surface area) 7497-29-2
Benzyl N-[1-(benzenesulfonyl)octyl]carbamate Benzyl (ester), Benzenesulfonyl-octyl (N) 253426-66-3
Ethyl (4-ethoxyphenyl)carbamate Ethyl (ester), 4-Ethoxyphenyl (N) 5255-65-2

Structural and Functional Differences

  • Electron-Withdrawing Groups : Compounds such as Benzyl N-[1-(benzenesulfonyl)octyl]carbamate incorporate sulfonyl groups, which increase electrophilicity and reactivity compared to the unmodified phenyl group in this compound .
  • Steric Effects: The phenoxyethyl group in 2-Phenoxyethyl N-phenylcarbamate introduces steric hindrance, which may reduce enzymatic degradation compared to linear alkyl chains .

Spectroscopic Properties

  • Infrared Spectroscopy : Carbamates typically show C=O stretches near 1700–1750 cm⁻¹. Isoamyl n-Octylcarbamate exhibits a strong peak at 1702 cm⁻¹, consistent with this range .
  • NMR Profiles : The octyl chain in this compound would produce characteristic alkyl proton signals (δ 0.8–1.5 ppm), while the phenyl group would show aromatic signals (δ 6.5–7.5 ppm).

Stability and Reactivity

  • Carbamates with alkyl chains (e.g., octyl) demonstrate enhanced hydrolytic stability compared to aryl esters due to reduced electrophilicity at the carbonyl carbon .
  • The phenyl group in this compound may participate in π-π interactions, influencing binding affinity in enzyme inhibition or receptor targeting .

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